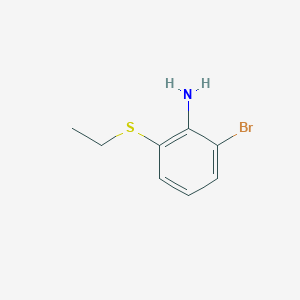

2-bromo-6-(ethylsulfanyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFHXLAZLOYKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301615 | |

| Record name | 2-Bromo-6-(ethylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-76-5 | |

| Record name | 2-Bromo-6-(ethylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(ethylthio)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Transition Metal Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by palladium. nih.govlibretexts.org This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates similar to this compound. nih.gov The reaction is known for its mild conditions and tolerance of various functional groups. nih.govlibretexts.org In the context of this compound, the Suzuki-Miyaura reaction would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position of the aniline (B41778) ring by replacing the bromine atom. nih.govnih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that is highly relevant to this compound. amazonaws.comnih.govpreprints.org This reaction facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. amazonaws.comnih.gov This method could be used to introduce a variety of nitrogen-containing substituents at the 2-position of this compound, further diversifying its synthetic utility. The reaction conditions for Buchwald-Hartwig amination can be optimized by screening different palladium precatalysts, phosphine (B1218219) ligands, solvents, and bases. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | ortho-bromoaniline, boronic ester | Palladium catalyst | ortho-substituted aniline | nih.gov |

| Buchwald-Hartwig | bromobenzene, secondary amine | Palladium precatalyst, phosphine ligand | N-aryl amine | nih.gov |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, aryl-boronic acid | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

Copper-Catalyzed Aminations and Cyclizations

Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed transformations for certain applications. wiley.com Copper-catalyzed amination of aryl bromides is a well-established method for the synthesis of N-aryl amines. wiley.comchemistryviews.org This reaction is particularly effective for coupling aryl halides with a wide range of nitrogen nucleophiles, including amines and amides. wiley.com For this compound, this would provide another avenue for introducing nitrogen-based functional groups at the 2-position. Recent advancements have led to the development of copper-based catalytic systems that operate under milder conditions and tolerate base-sensitive functional groups. chemistryviews.org

Copper catalysts are also effective in promoting cyclization reactions. nih.govrsc.org For instance, a ligand-free copper-catalyzed cyclization of o-bromoarylamines with nitriles has been developed for the efficient synthesis of benzimidazoles. nih.govrsc.org This methodology could potentially be adapted for this compound to synthesize fused heterocyclic systems. Furthermore, copper-catalyzed oxidative cyclization reactions have been used to construct complex ring systems like pyrrolo[1,2-a]quinoxalines from aniline derivatives. rsc.orgx-mol.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzofuran (B130515) |

| Benzothiazole (B30560) |

| Quinolone |

| Quinoxalinone |

| Pyrrolo[1,2-a]quinoxaline |

| Benzimidazole |

| 2-aminobenzothiazole |

| 2-aminothiophenol |

| N-aryl amine |

| 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine |

Advanced Spectroscopic Analysis and Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a complete picture of the atomic framework of 2-bromo-6-(ethylsulfanyl)aniline can be assembled.

The structural integrity of this compound (C₈H₁₀BrNS) is primarily confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group and the aromatic protons.

Ethyl Group: A triplet chemical shift between δ 1.2–1.4 ppm corresponds to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) group. A quartet between δ 3.0–3.2 ppm is characteristic of the methylene (-SCH₂-) protons, which are coupled to the methyl group.

Aromatic Protons: The three protons on the aniline (B41778) ring would appear as a distinct set of signals, likely a triplet and two doublets, confirming the 1,2,3-trisubstituted pattern.

Amine Protons: The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. As expected from its molecular formula, eight distinct signals would confirm the presence of all carbons. The carbon attached to the bromine atom would show a characteristic deshielded signal in the range of ~120–130 ppm. The signals for the two carbons of the ethyl group and the remaining five aromatic carbons would also be present at their expected chemical shifts.

2D NMR: To definitively assign these signals and confirm connectivity, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the methyl triplet and the methylene quartet of the ethylsulfanyl group, confirming their direct coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly bonded, allowing for the unambiguous assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the substitution pattern on the aromatic ring. For instance, it can show correlations from the -SCH₂- protons to the C2 and C1 carbons of the aniline ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| -SCH₂CH₃ | 1.2 - 1.4 | ~15 | Triplet |

| -SCH₂ CH₃ | 3.0 - 3.2 | ~25 | Quartet |

| Aromatic C-H | 6.5 - 7.5 | 115 - 130 | Multiplets |

| C -Br | N/A | 120 - 130 | Singlet |

| C -S | N/A | 135 - 145 | Singlet |

| C -NH₂ | N/A | 140 - 150 | Singlet |

| -NH₂ | Variable | N/A | Broad Singlet |

Beyond simple connectivity, NMR can probe the three-dimensional structure and conformational dynamics of the molecule. The orientation of the ethylsulfanyl and amino groups relative to the bulky bromine atom can be investigated. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space interactions between protons. For example, a NOESY experiment could reveal spatial proximity between the -SCH₂- protons and the aromatic proton at position 3, providing insight into the preferred rotational conformation of the ethylsulfanyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS can validate the molecular formula, C₈H₁₀BrNS. A key feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion peak will appear as a pair of signals (M and M+2) with an intensity ratio of approximately 1:1. This signature provides definitive evidence for the presence of a single bromine atom in the molecule.

In the context of synthesizing this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are vital analytical tools. These hyphenated techniques are used to monitor the progress of a chemical reaction by separating the components of the reaction mixture over time. georgiasouthern.edu This allows researchers to determine when the starting materials have been consumed and the product has formed. Following synthesis and purification, LC-MS is also used to assess the purity of the final compound, ensuring it is free from starting materials, reagents, or byproducts. georgiasouthern.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. georgiasouthern.edu The analysis of these spectra for this compound, often aided by computational methods like Density Functional Theory (DFT) for peak assignment, confirms the presence of its key structural features. researchgate.net

Amino Group (-NH₂): The IR spectrum would be expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

Alkyl and Aromatic C-H: C-H stretching vibrations for the ethyl group and the aromatic ring would appear in the 2850-3100 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N, C-S, and C-Br Bonds: Vibrations corresponding to the carbon-nitrogen, carbon-sulfur, and carbon-bromine single bonds would be found in the fingerprint region of the spectrum (below 1400 cm⁻¹). Raman spectroscopy can be particularly useful for identifying the C-S and C-Br stretching modes, which may be weak in the IR spectrum. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Aniline and its derivatives are known to exhibit characteristic π → π* transitions. science-softcon.de The spectrum of this compound is influenced by the aniline chromophore, modified by the presence of the bromine atom (an auxochrome) and the electron-donating ethylsulfanyl and amino groups. These substituents can cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene or aniline. Analysis of the UV-Vis spectrum helps to characterize the electronic structure of the molecule and can be used for quantitative analysis via the Beer-Lambert law. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 6 Ethylsulfanyl Aniline

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgpressbooks.pub

In the case of 2-bromo-6-(ethylsulfanyl)aniline, the bromine atom can act as a leaving group in SNAr reactions. The presence of the amino and ethylsulfanyl groups, which are ortho and para to each other, influences the electronic environment of the ring. While the amino group is generally considered electron-donating, the ethylsulfanyl group can exhibit both donating and withdrawing characteristics. The success of SNAr on this specific molecule would depend on the reaction conditions and the nature of the incoming nucleophile. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.orgchemistrysteps.com

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com

The rate-determining step is typically the formation of the Meisenheimer complex. youtube.com

Electrophilic Aromatic Substitution (EAS) on the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, usually hydrogen, on the aromatic ring. The directing effects of the substituents on the ring determine the position of the incoming electrophile.

In this compound, the amino (-NH2) group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The ethylsulfanyl (-SEt) group is also generally considered an ortho-, para-director, while the bromine (-Br) atom is a deactivating but ortho-, para-directing group.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C3, C4, and C5 positions. The strong activating and directing effect of the amino group would likely be the dominant influence, favoring substitution at the C3 and C5 positions (ortho and para to the amino group, respectively). However, steric hindrance from the adjacent bromine and ethylsulfanyl groups could influence the regioselectivity of the reaction.

Mechanistic Insights into Cross-Coupling Reactions Involving the Aryl Bromide

The bromine atom in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a low-valent palladium catalyst, typically Pd(0), to form an arylpalladium(II) complex (Ar-Pd-Br).

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling) or Reductive Elimination (for Buchwald-Hartwig):

In the Suzuki coupling , an organoboron compound (R-B(OR')2) reacts with the arylpalladium(II) complex in the presence of a base. The organic group (R) is transferred to the palladium, forming a diorganopalladium(II) complex (Ar-Pd-R).

In the Heck reaction , an alkene adds to the arylpalladium(II) complex, followed by insertion of the alkene into the Ar-Pd bond.

In the Buchwald-Hartwig amination , an amine reacts with the arylpalladium(II) complex, leading to the formation of a new carbon-nitrogen bond.

Reductive Elimination: The newly formed organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final cross-coupled product (Ar-R or Ar-NR'R'').

The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these reactions.

Reactions of the Primary Amine Functionality (e.g., derivatization, condensation)

The primary amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Derivatization:

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation can be an issue.

Condensation Reactions:

The primary amine can participate in condensation reactions with carbonyl compounds:

With aldehydes and ketones: It can form imines (Schiff bases).

With carboxylic acids or their derivatives: It can form amides, as mentioned above.

These reactions are valuable for introducing new functional groups and building more complex molecular architectures.

Transformations and Oxidations of the Ethylsulfanyl Group

The ethylsulfanyl (-SEt) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

Oxidation to Sulfoxide: Mild oxidizing agents, such as hydrogen peroxide (H2O2) or sodium periodate (B1199274) (NaIO4), can selectively oxidize the sulfide (B99878) to a sulfoxide. The resulting sulfoxide is chiral at the sulfur atom.

Oxidation to Sulfone: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or excess hydrogen peroxide, will further oxidize the sulfide or the sulfoxide to the corresponding sulfone.

These transformations alter the electronic properties and steric bulk of the substituent, which can in turn influence the reactivity of the aromatic ring and the other functional groups.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Ethylsulfanyl Aniline

Applications As Precursors in Complex Molecule Synthesis

Transition Metal-Catalyzed Transformations

Nickel-Catalyzed Reactions

The 2-bromo-aniline scaffold is a well-established participant in cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. While palladium has traditionally been the catalyst of choice for these transformations, nickel catalysis has emerged as a more cost-effective and sustainable alternative. The bromine atom in 2-bromo-6-(ethylsulfanyl)aniline makes it an excellent electrophilic partner for a variety of nickel-catalyzed cross-coupling reactions.

These reactions typically involve the oxidative addition of the nickel(0) catalyst to the carbon-bromine bond of this compound. The resulting organonickel intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organomagnesium compound) followed by reductive elimination to form the new bond and regenerate the nickel catalyst. This allows for the introduction of a wide range of substituents at the 2-position of the aniline (B41778) ring, including alkyl, aryl, and vinyl groups. The reactivity of the compound in such transformations is analogous to other bromo-anilines used in coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. evitachem.com

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reaction

| Component | Role | Example |

|---|---|---|

| This compound | Electrophilic Partner | Provides the aniline scaffold |

| Organometallic Reagent | Nucleophilic Partner | R-B(OH)₂, R-ZnX, R-MgBr |

| Nickel Catalyst | Catalyst | Ni(II) salt with a reducing agent |

| Ligand | Stabilizer/Promoter | Phosphines, N-heterocyclic carbenes |

Development of Ligand Scaffolds for Catalysis

The structure of this compound is particularly well-suited for the design and synthesis of sophisticated ligand scaffolds used in coordination chemistry and catalysis. nih.gov The amino and ethylsulfanyl groups can act as bidentate chelating moieties, capable of binding to a metal center. The strategically placed bromine atom serves as a crucial reactive handle for incorporating the aniline unit into larger, multi-dentate ligand frameworks. georgiasouthern.edu

A notable strategy involves using the bromine atom for substitution reactions to attach the molecule to a larger scaffold, such as a TREN (tris(2-aminoethyl)amine) backbone. georgiasouthern.edu By reacting multiple equivalents of an aminated derivative of this compound with a central scaffold molecule, it is possible to create complex, cage-like ligands. These highly structured ligands can stabilize unusual metal complexes, such as extended metal atom chains (EMACs), which have unique magnetic and electronic properties. georgiasouthern.edu The development of such ligand scaffolds is critical for advancing the fields of catalysis and materials science. nih.gov

Derivatization for Chemical Probes and Building Blocks

As a chemical intermediate, this compound is primarily valued for its utility as a versatile building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals. Its structure allows for selective modifications at two key positions, enabling the generation of a library of derivatives with diverse properties.

The two primary pathways for derivatization are:

Substitution of the Bromine Atom : The bromine atom can be readily replaced by a variety of functional groups through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon, nitrogen, or oxygen-based substituents.

Oxidation of the Ethylsulfanyl Group : The sulfur atom in the ethylsulfanyl group is susceptible to oxidation. Using controlled oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, it can be converted into a sulfoxide (B87167) or a sulfone. This modification significantly alters the electronic properties and steric profile of the molecule, influencing its biological activity and chemical reactivity.

These derivatization strategies make this compound a valuable starting material for creating chemical probes designed to interact with specific biological targets.

Table 2: Key Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Modified | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide | Bromine | Methoxy-derivative |

| Oxidation | Hydrogen peroxide | Ethylsulfanyl | Sulfoxide/Sulfone derivative |

Multi-Component, Tandem, Cascade, and Domino Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. nih.gov This approach accelerates the synthesis of complex molecules by minimizing purification steps and improving atom economy. nih.gov Anilines are frequently used as the amine component in many well-known MCRs. nih.gov

Given its structure, this compound is an ideal candidate for use in MCRs such as the Ugi four-component reaction. nih.gov In a hypothetical Ugi reaction, this compound (the amine) would react with an aldehyde or ketone, a carboxylic acid, and an isocyanide. nih.gov The result would be a complex α-acylamino carboxamide bearing the this compound moiety.

Table 3: Hypothetical Ugi Four-Component Reaction

| Component | Role |

|---|---|

| This compound | Amine |

| Aldehyde/Ketone | Carbonyl Component |

| Carboxylic Acid | Acid Component |

The product of such an MCR is not only structurally complex but also retains the reactive bromine and ethylsulfanyl handles. These functional groups can be used in subsequent transformations, enabling tandem, cascade, or domino reaction sequences where the initial MCR product is further elaborated without isolating intermediates. This strategy allows for the rapid construction of highly functionalized and diverse molecular libraries from a single starting material.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 2-bromo-6-(ethylsulfanyl)aniline heavily relies on catalysis. The bromine atom can be replaced through nucleophilic substitution reactions, while the ethylsulfanyl group can be oxidized to sulfoxides or sulfones. Palladium-catalyzed cross-coupling reactions are also a modern and selective method for introducing the ethylsulfanyl group.

Emerging research is geared towards discovering and utilizing novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope. This includes the investigation of earth-abundant metal catalysts as more sustainable alternatives to precious metals like palladium. Cobalt-catalyzed functionalization of aniline (B41778) derivatives is one such promising area. nih.gov The development of catalysts that can selectively activate specific C-H bonds on the aromatic ring would open up new avenues for direct functionalization, bypassing the need for pre-installed functional groups like the bromine atom.

Advanced Functionalization Strategies for Diverse Chemical Libraries

The versatility of this compound as a scaffold allows for the creation of diverse chemical libraries for drug discovery and materials science. The bromine atom and the ethylsulfanyl group provide orthogonal handles for a wide range of chemical transformations.

Future research will focus on developing more sophisticated functionalization strategies to access a wider range of molecular architectures. This includes the exploration of multicomponent reactions where three or more reactants combine in a single step to form a complex product. Additionally, late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a powerful strategy for rapidly generating analogues of a lead compound. Applying these advanced strategies to this compound will enable the efficient construction of libraries of novel compounds with potential biological or material properties.

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Traditional batch synthesis methods can be inefficient and difficult to scale up for industrial production. Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and process control.

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-6-(ethylsulfanyl)aniline, and what key reaction parameters must be optimized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized aniline derivative. A plausible route includes:

Bromination : Introduce bromine at the ortho position of aniline using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS).

Ethylsulfanyl Group Introduction : Perform nucleophilic aromatic substitution (NAS) with ethanethiol or its derivatives under basic conditions.

Key Parameters :

- Temperature control (40–60°C) to avoid side reactions.

- Solvent choice (e.g., DMF or THF) to enhance solubility of intermediates.

- Stoichiometric ratio of brominating agent to substrate (1:1.05) to minimize over-bromination.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Verify substituent positions (e.g., ethylsulfanyl protons at δ 1.2–1.4 ppm for -CH₂CH₃, δ 3.0–3.2 ppm for -SCH₂).

- ¹³C NMR : Confirm aromatic carbons adjacent to bromine (deshielded signals at ~120–130 ppm).

- Mass Spectrometry (MS) : Validate molecular ion peak (m/z ≈ 246 [M⁺]) and fragmentation patterns (e.g., loss of Br⁻).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- X-ray Crystallography (if crystalline) : Resolve bond lengths/angles using SHELX software for unambiguous structural confirmation .

Q. What are the primary stability concerns for this compound under different storage conditions, and how should they be mitigated?

Methodological Answer:

- Light Sensitivity : Decomposition under UV exposure. Store in amber vials at -20°C for long-term stability.

- Moisture Sensitivity : Hydrolysis of the ethylsulfanyl group. Use desiccants (silica gel) in sealed containers.

- Thermal Degradation : Avoid temperatures >40°C. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Oxidative Stability : Monitor via periodic HPLC to detect sulfoxide/sulfone byproducts. Add antioxidants (e.g., BHT) if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.